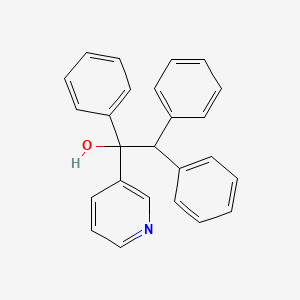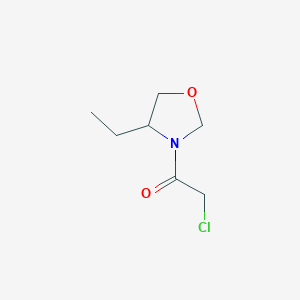
1,2,2-Triphenyl-1-(3-pyridyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is an organic compound characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol can be synthesized through a multi-step process involving the reaction of pyridine derivatives with triphenylmethanol. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.
化学反応の分析
Types of Reactions
1,2,2-Triphenyl-1-(3-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl or pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of triphenylpyridyl ketone.
Reduction: Formation of triphenylpyridyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,2,2-Triphenyl-1-(3-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol: Similar structure but with one phenyl group and a different pyridyl position.
1,1,3-Triphenylpropargyl alcohol: Contains a propargyl group instead of a pyridyl group.
Uniqueness
1,2,2-Triphenyl-1-(3-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
56501-79-2 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
1,2,2-triphenyl-1-pyridin-3-ylethanol |
InChI |
InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H |
InChIキー |
JKCVPWOCKIRQHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)










![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)

